

Application Note: Quantification of IR3535 in Topical Formulations by Gas Chromatography

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Compound of Interest

Compound Name: *Insect Repellent M 3535*

Cat. No.: *B1232614*

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Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of the insect repellent IR3535® (Ethyl Butylacetylaminopropionate) in cosmetic and pharmaceutical formulations. The described protocol utilizes a Flame Ionization Detector (FID) and an internal standard for accurate and precise quantification. This method is suitable for quality control, formulation development, and stability testing in research, scientific, and drug development settings.

Introduction

IR3535®, the trade name for ethyl butylacetylaminopropionate, is a widely used synthetic insect repellent known for its favorable safety profile. Accurate quantification of IR3535® in various topical products such as lotions, sprays, and creams is crucial to ensure product efficacy and regulatory compliance. Gas chromatography offers a specific and sensitive analytical approach for the determination of this active ingredient. This document provides a comprehensive protocol for a GC-FID method, including sample preparation, instrument parameters, and expected performance characteristics.

Data Presentation

Quantitative data for the gas chromatography method for IR3535 quantification is summarized in the tables below.

Table 1: Gas Chromatography (GC) - Flame Ionization Detector (FID) Method Parameters

Parameter	Value
Column	Phenomenex ZB-FFAP
30 m x 0.32 mm ID, 0.5 µm film thickness	
Injector Temperature	220°C
Detector Temperature	260°C
Oven Temperature Program	
Initial Temperature	100°C
Hold Time	1.0 minute
Ramp Rate	20°C/minute
Final Temperature	250°C
Final Hold Time	6.5 minutes
Total Run Time	15 minutes
Carrier Gas	Hydrogen
Flow Rate	3.0 mL/minute (Constant Flow)
Injection Volume	1.0 µL
Split Ratio	25:1
Internal Standard	Methyl undecanoate

Table 2: Retention Times

Compound	Retention Time (minutes)
Methyl undecanoate (Internal Standard)	4.3
IR3535®	7.4

Table 3: Method Validation Parameters (Illustrative)

Parameter	Result
Linearity (Concentration Range)	0.1 - 2.0 mg/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.03 mg/mL
Limit of Quantification (LOQ)	0.1 mg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Note: The data in Table 3 are illustrative and represent typical performance for a validated GC-FID method. Actual results may vary and should be established during in-house method validation.

Experimental Protocols

Reagents and Materials

- IR3535® reference standard (≥98% purity)
- Methyl undecanoate (Internal Standard, ≥99% purity)
- Ethanol (ACS grade or higher)
- Volumetric flasks and pipettes
- GC vials with septa
- Analytical balance

Standard Preparation

2.1. Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh approximately 500 mg of methyl undecanoate into a 50 mL volumetric flask. Dissolve and dilute to volume with ethanol.

2.2. IR3535® Stock Solution (10 mg/mL): Accurately weigh approximately 500 mg of IR3535® reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with ethanol.

2.3. Calibration Standards: Prepare a series of calibration standards by adding appropriate volumes of the IR3535® stock solution and a constant volume of the Internal Standard stock solution to volumetric flasks and diluting with ethanol. A suggested calibration range is 0.1 to 2.0 mg/mL of IR3535®.

Sample Preparation

The sample preparation procedure may vary depending on the formulation matrix (e.g., lotion, spray, cream). The following is a general procedure for a lotion or cream:

- Accurately weigh an amount of the formulation equivalent to approximately 100 mg of IR3535® into a 50 mL volumetric flask.
- Add a precise volume of the Internal Standard stock solution (e.g., 5.0 mL of a 10 mg/mL solution).
- Add approximately 40 mL of ethanol to the flask.
- Sonicate for 15-20 minutes to ensure complete extraction of IR3535®.
- Allow the solution to cool to room temperature.
- Dilute to the mark with ethanol and mix thoroughly.
- If necessary, centrifuge a portion of the solution to separate any undissolved excipients.
- Transfer an aliquot of the clear supernatant into a GC vial for analysis.

Gas Chromatography Analysis

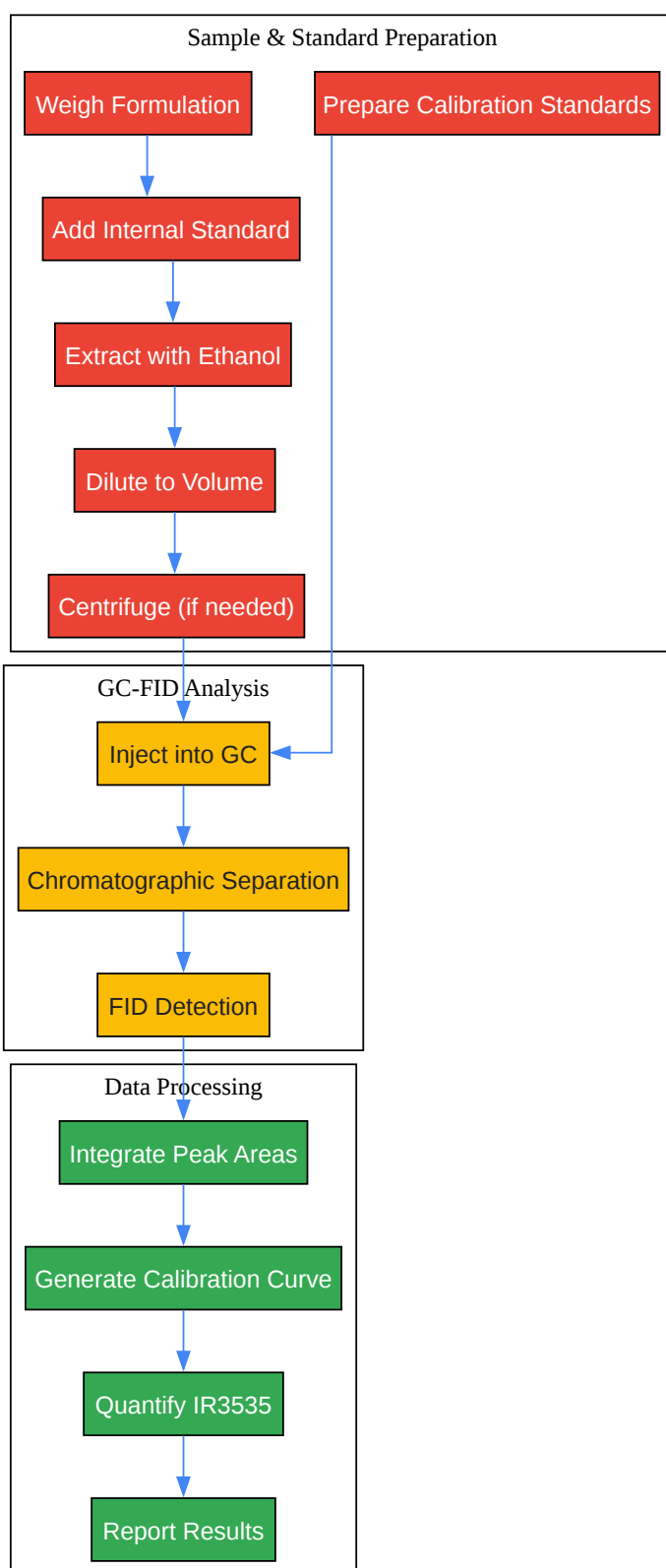
Set up the GC-FID system according to the parameters outlined in Table 1. Inject the prepared standards and samples.

Data Analysis

- Integrate the peak areas for IR3535® and the internal standard (methyl undecanoate).

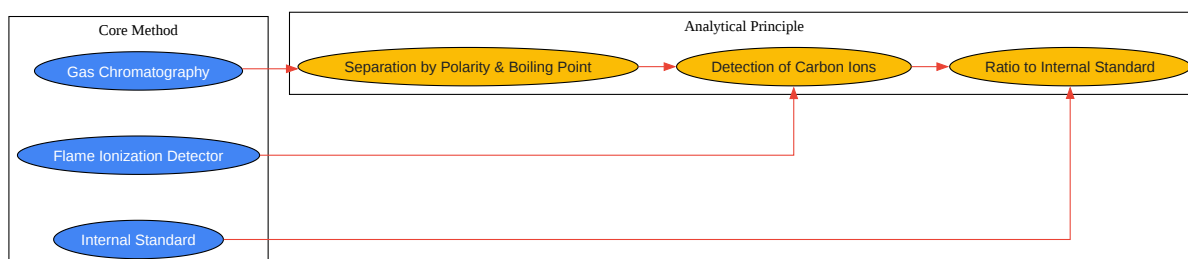
- Calculate the response factor (RF) for each calibration standard using the following formula:
$$RF = (Area_{IR3535} / Concentration_{IR3535}) / (Area_{IS} / Concentration_{IS})$$
- Plot the response factor against the concentration of IR3535® to generate a calibration curve.
- Determine the concentration of IR3535® in the sample preparations using the calibration curve.
- Calculate the percentage of IR3535® in the original formulation.

Visualizations



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Caption: Workflow for the quantification of IR3535 by GC-FID.



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Caption: Logical relationship of the GC-FID method components.

- To cite this document: BenchChem. [Application Note: Quantification of IR3535 in Topical Formulations by Gas Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1232614#gas-chromatography-methods-for-ir3535-quantification\]](https://www.benchchem.com/product/b1232614#gas-chromatography-methods-for-ir3535-quantification)

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